(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid
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Overview
Description
(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid is an organic compound that features a tert-butoxy group and a hydroxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and appropriate catalysts to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of (2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes can enhance the scalability and efficiency of the production, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid: Similar structure but with a shorter carbon chain.
(2S,3R)-3-(tert-Butoxy)-2-hydroxyhexanoic Acid: Similar structure but with a longer carbon chain.
Uniqueness
(2S,3R)-3-(tert-Butoxy)-2-hydroxybutanoic Acid is unique due to its specific combination of the tert-butoxy and hydroxy groups on a butanoic acid backbone. This combination imparts distinct chemical properties and reactivity patterns that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C8H16O4/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6,9H,1-4H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
IVIZIOMPDUVWLK-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)O)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)O)OC(C)(C)C |
Origin of Product |
United States |
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